[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride
Overview
Description
[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride is a chemical compound that features a piperidine ring, a phenoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride typically involves the reaction of piperidine with a phenoxyacetic acid derivative. One common method includes the use of phenylsilane as a key reagent to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions that allow for the rapid and efficient synthesis of highly functionalized piperidine scaffolds. These reactions are catalyzed by various catalysts such as TMSI in methanol at room temperature, providing the desired substituted piperidines in moderate to good yields .
Chemical Reactions Analysis
Types of Reactions
[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophiles or electrophiles used.
Scientific Research Applications
[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is utilized in various industrial processes, such as the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.
Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole.
Uniqueness
[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(piperidin-1-ylmethyl)phenoxy]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c16-14(17)11-18-13-7-3-2-6-12(13)10-15-8-4-1-5-9-15;/h2-3,6-7H,1,4-5,8-11H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWDRAYLNHPPRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2OCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.